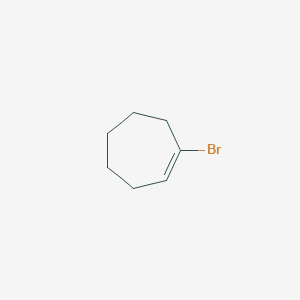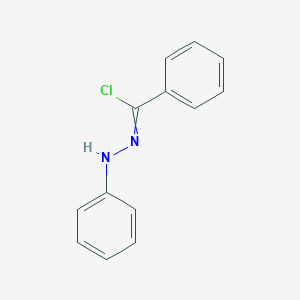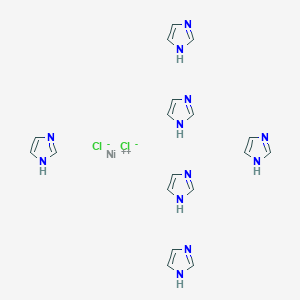
Hexakis(1H-imidazole-N3)nickel(2+) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(1H-imidazole-N3)nickel(2+) dichloride, also known as NiHex, is a coordination compound that has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. It is composed of a nickel ion (Ni2+) coordinated with six imidazole ligands (N3) and two chloride ions (Cl-). The compound has a square planar geometry and is highly stable, making it an ideal candidate for use in various applications.
Mecanismo De Acción
The mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in its various applications is still not fully understood. In organic reactions, it is believed to act as a Lewis acid catalyst, activating the reactants and facilitating the reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the inhibition of DNA replication and the induction of oxidative stress. In materials science, Hexakis(1H-imidazole-N3)nickel(2+) dichloride is believed to act as a precursor for the formation of nickel-containing materials, providing the necessary nickel ions for the synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Hexakis(1H-imidazole-N3)nickel(2+) dichloride have been extensively studied in vitro and in vivo. In vitro studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride exhibits potent anticancer activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride can inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer. Hexakis(1H-imidazole-N3)nickel(2+) dichloride has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has several advantages for use in laboratory experiments. It is highly stable, making it easy to handle and store. It is also readily available and relatively inexpensive compared to other nickel-containing compounds. However, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has some limitations as well. It is highly toxic and must be handled with care. It is also insoluble in many solvents, making it difficult to dissolve and work with in certain applications.
Direcciones Futuras
There are several future directions for research on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In chemistry, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a catalyst in other organic reactions and the development of new synthetic routes for the compound. In biochemistry, further studies could focus on the mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in cancer cells and the development of new anticancer drugs based on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In materials science, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a precursor for the synthesis of new nickel-containing materials with unique properties. Overall, the potential applications of Hexakis(1H-imidazole-N3)nickel(2+) dichloride are vast and varied, making it an exciting area of research for scientists in many fields.
Métodos De Síntesis
The synthesis of Hexakis(1H-imidazole-N3)nickel(2+) dichloride involves the reaction of nickel(II) chloride hexahydrate with an excess of imidazole in a solvent such as water or ethanol. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of a yellow crystalline solid. The compound can be purified by recrystallization or by column chromatography.
Aplicaciones Científicas De Investigación
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. In chemistry, it has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, it has been used as a precursor for the synthesis of various nickel-containing materials, including nanoparticles and thin films.
Propiedades
Número CAS |
15751-00-5 |
|---|---|
Nombre del producto |
Hexakis(1H-imidazole-N3)nickel(2+) dichloride |
Fórmula molecular |
C18H24Cl2N12Ni |
Peso molecular |
538.1 g/mol |
Nombre IUPAC |
1H-imidazole;nickel(2+);dichloride |
InChI |
InChI=1S/6C3H4N2.2ClH.Ni/c6*1-2-5-3-4-1;;;/h6*1-3H,(H,4,5);2*1H;/q;;;;;;;;+2/p-2 |
Clave InChI |
FZRKYHDDNITMPX-UHFFFAOYSA-L |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
SMILES canónico |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
Otros números CAS |
15751-00-5 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



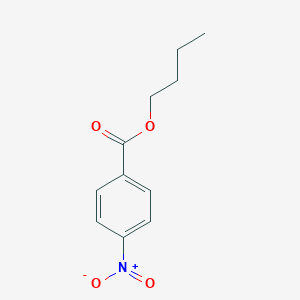
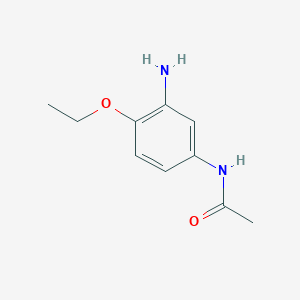
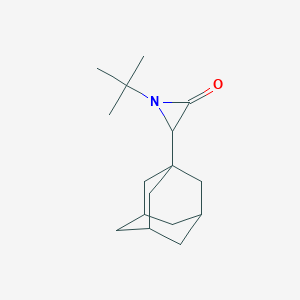
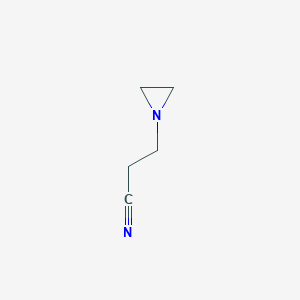
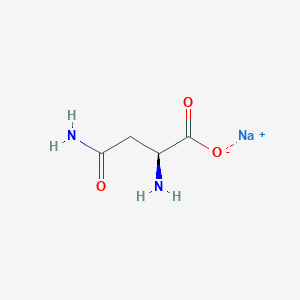
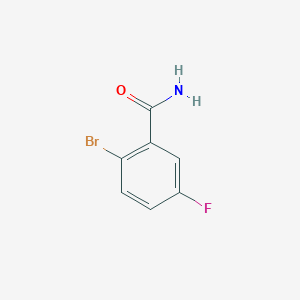
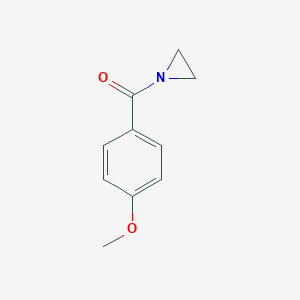
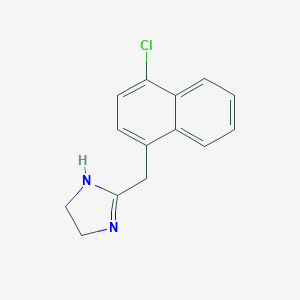

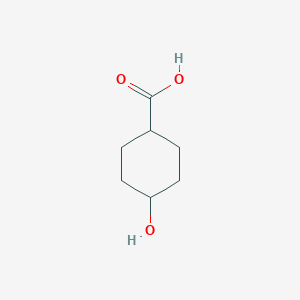
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
